2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Description
2-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3-nitrophenyl group at the 4-position and a methylsulfonyl moiety at the benzamide’s 2-position. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzyme inhibition (e.g., kinases, histone demethylases) due to its structural mimicry of ATP-binding sites and capacity for hydrogen bonding .
Properties
IUPAC Name |
2-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZNOKXEXKNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl group via a nitration reaction. The final step involves the sulfonylation of the benzamide core to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The methylsulfonyl and benzamide groups are susceptible to hydrolysis under specific conditions:
Mechanistic Insights :
-
Amide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .
-
Sulfonyl hydrolysis is less favorable due to the strong electron-withdrawing effects of the nitro group.
Reduction Reactions
The nitro group and thiazole ring participate in reduction reactions:
Mechanistic Insights :
-
Catalytic hydrogenation selectively reduces the nitro group without affecting the thiazole.
-
Thiazole reduction requires strong reducing agents but is sterically hindered by the methylsulfonyl group .
Nucleophilic Substitution
The methylsulfonyl group acts as a leaving group in nucleophilic displacement:
Mechanistic Insights :
-
Methylsulfonyl’s electron-withdrawing nature facilitates SN2-type displacement .
-
Steric hindrance from the thiazole ring slows reactions at the benzamide site.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [4+2] cycloadditions:
Mechanistic Insights :
-
Thiazole’s electron-deficient nature promotes inverse electron-demand Diels-Alder reactions .
-
Ring-opening requires breaking the C–S bond, favored by Grignard reagents .
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Comparative Reactivity with Analogues
Key differences in reactivity compared to structural analogues:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Amide hydrolysis (minor) + nitro reduction (major) | 48 hours |
| UV Light (300–400 nm) | Nitro group photolysis → nitroxide radical | 2 hours |
Scientific Research Applications
2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the sulfonyl group, thiazole substituents, or benzamide modifications. Below is a comparative analysis:
Sulfonyl Group Variations
- Bio-layer interferometry studies indicate a 20% reduction in binding affinity to KDM4A compared to the methylsulfonyl analog, likely due to steric hindrance .
- 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide :
Substituting methylsulfonyl with diethylsulfamoyl introduces bulkier substituents, reducing enzymatic inhibition efficacy by ~40% in kinase assays. This highlights the importance of compact sulfonyl groups for target engagement .
Thiazole Substituent Modifications
- Nitazoxanide (2-Acetyloxy-N-(5-Nitro-2-Thiazolyl)Benzamide) :
A clinically approved antiparasitic drug, Nitazoxanide shares the nitro-thiazolyl benzamide core but replaces methylsulfonyl with an acetyloxy group. The acetyloxy moiety confers metabolic instability, necessitating prodrug activation, whereas the methylsulfonyl group in the target compound enhances stability and direct activity . - This analog shows 3-fold lower IC50 values against CK2α kinase due to enhanced hydrophobic interactions .
Benzamide Core Modifications
- 2-(Methylamino)-N-(4-Methyl-1,3-Thiazol-2-yl)-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Benzamide: Introducing a triazole-sulfanyl side chain diversifies hydrogen-bonding capacity. However, the absence of a nitro group diminishes electron-withdrawing effects, resulting in weaker inhibition of parasitic thioredoxin reductase compared to the nitro-containing target compound .
Pharmacological and Biochemical Profiling
*Value represents EC50 for antiparasitic activity.
The target compound demonstrates balanced potency and solubility, outperforming ethylsulfonyl analogs in both enzymatic inhibition and bioavailability. Its nitro group and methylsulfonyl substituent synergize to enhance target binding and metabolic stability compared to Nitazoxanide’s acetyloxy group .
Biological Activity
The compound 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a member of a class of thiazole-containing compounds that have garnered attention for their potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can be represented as follows:
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 304.32 g/mol
- CAS Number : [insert CAS number if available]
This compound features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing sulfonamide groups. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| E. coli | 8 | 8 |
| S. aureus | 9 | 7.5 |
| B. subtilis | 6 | 7.5 |
| S. epidermidis | 10.5 | 8 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting DHPS, the compound disrupts bacterial cell division and growth, leading to a bacteriostatic effect .
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that thiazole derivatives may also possess anticancer activity . Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival .
For example, benzamide derivatives have been reported to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis necessary for rapidly dividing cancer cells .
Study on Antimicrobial Efficacy
In a recent study published in RSC Advances, researchers synthesized a series of N-(thiazol-2-yl)benzenesulfonamides and evaluated their antibacterial activity both in isolation and in combination with cell-penetrating peptides (CPP). The study found that certain derivatives exhibited enhanced efficacy when complexed with CPPs, suggesting a potential strategy for improving the delivery and effectiveness of these compounds against resistant bacterial strains .
Study on Anticancer Properties
Another study explored the anticancer potential of related thiazole-benzamide derivatives in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit proliferation through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide?
The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Sulfonylation : Introduction of the methylsulfonyl group via oxidation of methylthio intermediates using hydrogen peroxide or m-CPBA in dichloromethane at 0–25°C .
- Coupling reactions : Amide bond formation between the sulfonylbenzoyl chloride and the aminothiazole intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .
Critical parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents decomposition of nitro groups), and stoichiometric ratios (excess sulfonyl chloride improves yield) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and substitution patterns (e.g., nitro group position) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly distinguishing between sulfone/sulfoxide derivatives .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Substituent variation : Compare analogues with substituents at the 3-nitrophenyl (e.g., 4-nitro vs. 2-nitro) or methylsulfonyl positions to assess impact on target affinity .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to modulate solubility and metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Solubility adjustments : Use DMSO/cosolvent systems to ensure compound solubility does not skew IC values .
- Cell line specificity : Test across multiple cell lines (e.g., primary vs. immortalized) to rule out context-dependent effects .
Q. What reaction mechanisms underlie the functionalization of the methylsulfonyl group?
- Oxidation pathways : Methylthio → methylsulfinyl → methylsulfonyl via stepwise oxidation with HO/acetic acid .
- Nucleophilic substitution : Sulfonate esters react with thiols or amines under basic conditions (e.g., KCO in DMF) to generate prodrug derivatives .
Q. How to design computational models to predict target interactions?
- Docking studies : Use Schrödinger Suite or MOE to simulate binding to homology-modeled kinases .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess binding mode retention .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) of the nitro group with bioactivity data .
Q. What strategies improve metabolic stability and pharmacokinetics in preclinical models?
- Prodrug design : Mask polar groups (e.g., sulfonyl as tert-butyl ester) to enhance oral bioavailability .
- Liver microsome assays : Identify metabolic hotspots (e.g., thiazole ring oxidation) using LC-MS/MS .
- In vivo PK studies : Monitor plasma half-life in rodents after IV/oral dosing, adjusting logP via substituent modification .
Q. How to differentiate between isomeric forms or degradation products during analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
